Trimethyl(oct-1-YN-1-YL)stannane
Description
Trimethyl(oct-1-YN-1-YL)stannane is an organotin compound characterized by a trimethyltin group bonded to an oct-1-yn-1-yl substituent. Its molecular formula is C${11}$H${20}$Sn, with a molecular weight of 255.0 g/mol (estimated). Organotin compounds like this are widely used in organic synthesis, particularly in Stille coupling reactions, where they act as transmetallation agents. The octynyl group introduces an alkyne functionality, which may enhance reactivity in cross-coupling or cycloaddition reactions compared to aryl or alkyl substituents.
Properties
CAS No. |
109059-09-8 |
|---|---|
Molecular Formula |
C11H22Sn |
Molecular Weight |
273.00 g/mol |
IUPAC Name |
trimethyl(oct-1-ynyl)stannane |
InChI |
InChI=1S/C8H13.3CH3.Sn/c1-3-5-7-8-6-4-2;;;;/h3,5-8H2,1H3;3*1H3; |
InChI Key |
WLACNHTWYONPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#C[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(oct-1-YN-1-YL)stannane can be synthesized through the reaction of oct-1-yne with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out in an aprotic solvent like tetrahydrofuran (THF). The general reaction is as follows:
Oct-1-yne+Trimethyltin chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate safety and handling measures.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(oct-1-YN-1-YL)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethyl group can be substituted with other functional groups.
Coupling Reactions: It can participate in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted stannanes.
Coupling Reactions: New carbon-carbon bonded compounds.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Trimethyl(oct-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds through coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its potential as a precursor for drug development.
Industry: Limited use in specialized industrial applications due to its reactivity and specificity.
Mechanism of Action
The mechanism of action of Trimethyl(oct-1-YN-1-YL)stannane involves its ability to form new bonds through substitution and coupling reactions. The tin atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Trimethyl(oct-1-YN-1-YL)stannane belongs to a broader class of trimethylstannane derivatives. Key structural analogues include:
Key Observations :
- Alkyne vs. Aromatic Substituents: The octynyl group in this compound provides a linear, electron-deficient alkyne, favoring reactions like Sonogashira coupling. In contrast, Trimethyl-1-naphthalenylstannane’s aromatic substituent enables electrophilic aromatic substitution but may reduce reactivity in metal-catalyzed couplings due to steric hindrance .
- Fluoroalkyl vs. Alkyne : Fluorinated stannanes (e.g., tris(tridecafluorooctyl)stannane) exhibit unique solubility and thermal stability due to fluorine’s electronegativity, whereas the octynyl group’s alkyne allows for π-bond interactions in catalytic cycles .
Ionization Energy and Reactivity
Ionization energy (IE) is critical for understanding electron-transfer reactivity. For Trimethyl-1-naphthalenylstannane, IE is 7.99 eV (gas phase) . Comparatively, fluorinated stannanes may exhibit higher IE due to fluorine’s electron-withdrawing effects.
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